molecular formula C16H14FNO2 B4194522 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile

3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile

Cat. No. B4194522
M. Wt: 271.29 g/mol
InChI Key: GBNRAPGRSOBUSN-UHFFFAOYSA-N
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Description

3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile is a chemical compound that belongs to the class of benzyl ethers. It is also known as EFBOB and has a molecular formula of C16H14FNO2. This compound has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes. It is activated by the binding of diacylglycerol (DAG) and calcium ions. Upon activation, PKC phosphorylates various substrates, leading to the activation or inactivation of various signaling pathways. EFBOB binds to the catalytic domain of PKC, preventing the binding of DAG and calcium ions, thereby inhibiting PKC activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile have been studied in various cell lines and animal models. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. EFBOB has also been found to induce apoptosis in cancer cells. In addition, EFBOB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile in lab experiments is its specificity towards PKC. EFBOB selectively inhibits PKC activity without affecting other kinases, making it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using EFBOB is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments that require high concentrations of the compound.

Future Directions

There are several future directions for the research on 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to develop more potent and selective PKC inhibitors based on the structure of EFBOB. Furthermore, the effects of EFBOB on other cellular processes and signaling pathways should be studied to gain a better understanding of its mechanism of action.

Scientific Research Applications

3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile has been found to have potential applications in drug discovery and development. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC has also been implicated in the development of various diseases such as cancer, diabetes, and Alzheimer's disease. Therefore, EFBOB has the potential to be developed as a therapeutic agent for these diseases.

properties

IUPAC Name

3-ethoxy-4-[(2-fluorophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNRAPGRSOBUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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